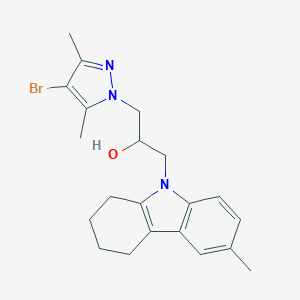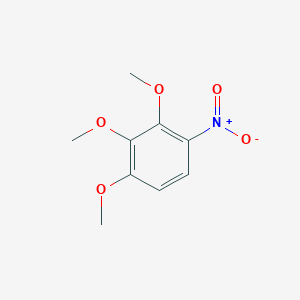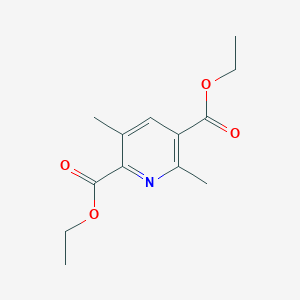![molecular formula C20H20ClIN2O2 B289250 2-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B289250.png)
2-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the benzamide class of compounds and is known to possess a range of biochemical and physiological effects that make it an attractive target for drug development.
Wirkmechanismus
The mechanism of action of 2-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is not fully understood. However, it is known to act as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a role in DNA repair, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide are diverse. In addition to its PARP inhibitory activity, this compound has been shown to possess anti-inflammatory and analgesic properties. It has also been reported to have anxiolytic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in lab experiments is its potency as a PARP inhibitor. This makes it a useful tool for investigating the role of PARP in various biological processes. However, one limitation is that its effects may be non-specific, and therefore caution must be taken when interpreting results.
Zukünftige Richtungen
There are numerous future directions for research involving 2-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. One area of interest is in the development of new PARP inhibitors for the treatment of cancer. Another potential application is in the development of new drugs for the treatment of inflammatory diseases. Additionally, further investigation into the anxiolytic effects of this compound may lead to the development of new treatments for anxiety disorders.
In conclusion, 2-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a promising compound with a range of potential applications in scientific research. Its PARP inhibitory activity, anti-inflammatory and analgesic properties, and anxiolytic effects make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential in various areas of medicine.
Synthesemethoden
The synthesis of 2-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been reported in the literature. The synthesis involves the reaction of 4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]aniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and yields the target compound in good yield.
Wissenschaftliche Forschungsanwendungen
The potential applications of 2-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in scientific research are numerous. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation.
Eigenschaften
Molekularformel |
C20H20ClIN2O2 |
|---|---|
Molekulargewicht |
482.7 g/mol |
IUPAC-Name |
2-chloro-N-[4-iodo-2-(2-methylpiperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H20ClIN2O2/c1-13-6-4-5-11-24(13)20(26)16-12-14(22)9-10-18(16)23-19(25)15-7-2-3-8-17(15)21/h2-3,7-10,12-13H,4-6,11H2,1H3,(H,23,25) |
InChI-Schlüssel |
USOPIJKAFKDVNW-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CC=C3Cl |
Kanonische SMILES |
CC1CCCCN1C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B289171.png)
![2,6-difluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B289172.png)



![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)

![3-chloro-2H-benzo[h]chromen-2-one](/img/structure/B289186.png)
![{5-[(Dimethylamino)methyl]-1,3-benzodioxol-4-yl}methanol](/img/structure/B289187.png)


